molecular formula C20H20ClN3OS2 B2752284 2-(4-{3-[(4-Chlorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole CAS No. 887462-34-2

2-(4-{3-[(4-Chlorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole

Cat. No. B2752284
CAS RN: 887462-34-2
M. Wt: 417.97
InChI Key: RQFFIVYWKCZUEC-UHFFFAOYSA-N
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Description

The compound “2-(4-{3-[(4-Chlorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound, and a piperazine ring, which is a common structural motif found in many pharmaceuticals . The compound also contains a chlorophenyl group and a propanoyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzothiazole ring, a piperazine ring, a chlorophenyl group, and a propanoyl group .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Synthesis and Antimicrobial Activity : New pyridine derivatives, including those with benzothiazole structures, have been synthesized and shown variable and modest activity against bacteria and fungi. These compounds have been evaluated for their in vitro antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
  • Antifungal Compounds : A novel potential antifungal compound of the 1,2,4-triazole class was synthesized, demonstrating preferences for lipophilic delivery pathways in biologic media. This suggests its utility in developing antifungal medications (Volkova, Levshin, & Perlovich, 2020).

Anticancer Applications

  • Piperazine-based Antimicrobial Agents : A new class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones has been prepared, showing promising antimicrobial potential with implications for anticancer applications. These compounds displayed significant in vitro activity against bacteria and fungi, with minimum inhibitory concentrations (MIC) observed in the range of 4–8 µg/mL (Rahul V. Patel & Park, 2015).
  • Anti-acetylcholinesterase Activity : Benzothiazole derivatives bearing piperazine and thiocarbamate moieties have been synthesized and investigated for their anticholinesterase properties, indicating potential applications in treating neurodegenerative diseases like Alzheimer's (Mohsen et al., 2014).

properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorophenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS2/c21-15-5-7-16(8-6-15)26-14-9-19(25)23-10-12-24(13-11-23)20-22-17-3-1-2-4-18(17)27-20/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFFIVYWKCZUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CCSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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